Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)-
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Overview
Description
Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
5,8-Dimethoxyquinoline: Lacks the nitrophenyl group but retains the methoxy groups.
4-Nitroquinoline: Contains the nitro group but lacks the methoxy groups.
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its analogs .
Properties
CAS No. |
150127-37-0 |
---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
5,8-dimethoxy-4-(2-nitrophenyl)quinoline |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-7-8-15(23-2)17-16(14)12(9-10-18-17)11-5-3-4-6-13(11)19(20)21/h3-10H,1-2H3 |
InChI Key |
REENKHLYSZEKGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)OC)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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